molecular formula C7H7BrN2O2 B12500066 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide

5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B12500066
M. Wt: 231.05 g/mol
InChI Key: AIYHKFRDKGXTFO-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide: is a heterocyclic compound with a bromine atom at the 5th position, a methyl group at the 3rd position, and a carboxamide group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the bromination of 3-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with specific properties.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
  • Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • 5-Bromo-1,6-dihydro-3-methyl-6-oxo-2-pyridinecarboxamide

Comparison: Compared to similar compounds, 5-Bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to the presence of the carboxamide group at the 2nd position. This functional group enhances its ability to form hydrogen bonds and interact with biological targets, making it a more versatile compound for various applications .

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

5-bromo-3-methyl-6-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C7H7BrN2O2/c1-3-2-4(8)7(12)10-5(3)6(9)11/h2H,1H3,(H2,9,11)(H,10,12)

InChI Key

AIYHKFRDKGXTFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1)Br)C(=O)N

Origin of Product

United States

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